2-(4-Bromophenyl)ethylamine hydrochloride
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Overview
Description
2-(4-Bromophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C8H11BrClN. It is a white to yellow solid that is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes a bromine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride typically involves the bromination of phenethylamine. One common method is the electrophilic aromatic substitution reaction, where phenethylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield 2-(4-Bromophenyl)ethylamine. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same bromination and subsequent conversion to the hydrochloride salt, but with optimized parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Phenethylamine.
Substitution: 4-Hydroxyphenethylamine or 4-aminophenethylamine.
Scientific Research Applications
2-(4-Bromophenyl)ethylamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Used in the study of neurotransmitter analogs and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethylamine hydrochloride involves its interaction with biological targets, such as receptors or enzymes. The bromine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its target. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the bromine atom.
4-Bromophenethylamine: Similar structure but without the hydrochloride salt.
4-Hydroxyphenethylamine: A hydroxyl group replaces the bromine atom.
Uniqueness
2-(4-Bromophenyl)ethylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(4-bromophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWIPAHUYMLDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599345 |
Source
|
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39260-89-4 |
Source
|
Record name | Benzeneethanamine, 4-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39260-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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